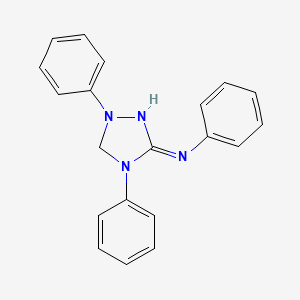
zinc;1,3,4-thiadiazolidine-2,5-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;1,3,4-thiadiazolidine-2,5-dithione: is a chemical compound that belongs to the class of thiadiazole derivatives It is known for its unique structure, which includes a thiadiazole ring with two sulfur atoms and a zinc ion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc;1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of 1,3,4-thiadiazolidine-2,5-dithione with a zinc salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions: Zinc;1,3,4-thiadiazolidine-2,5-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of sulfur.
Reduction: Reduction reactions can lead to the formation of thiol groups.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
科学的研究の応用
Chemistry: In chemistry, zinc;1,3,4-thiadiazolidine-2,5-dithione is used as a ligand in coordination chemistry and as a precursor for the synthesis of other thiadiazole derivatives .
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: In medicine, this compound is explored for its potential use in drug development, particularly for its ability to interact with metal ions and modulate biological pathways .
Industry: In industry, this compound is used as an additive in lubricants and as a stabilizer in polymers. It is also employed in the production of advanced materials, such as perovskite solar cells, where it helps improve efficiency and stability .
作用機序
The mechanism of action of zinc;1,3,4-thiadiazolidine-2,5-dithione involves its ability to chelate metal ions, particularly zinc. This chelation can modulate the activity of metalloenzymes and influence various biochemical pathways. The compound’s sulfur atoms play a crucial role in binding to metal ions, thereby affecting their reactivity and function .
類似化合物との比較
- 1,3,4-thiadiazolidine-2-thione
- 2,5-dimercapto-1,3,4-thiadiazole
- 1,3,4-thiadiazolidine-2,5-dithione, zinc salt (1:1)
Uniqueness: Zinc;1,3,4-thiadiazolidine-2,5-dithione is unique due to its specific zinc coordination, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for a wider range of applications .
特性
分子式 |
C2H2N2S3Zn+2 |
|---|---|
分子量 |
215.6 g/mol |
IUPAC名 |
zinc;1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C2H2N2S3.Zn/c5-1-3-4-2(6)7-1;/h(H,3,5)(H,4,6);/q;+2 |
InChIキー |
JXQKFGNKJGANFZ-UHFFFAOYSA-N |
正規SMILES |
C1(=S)NNC(=S)S1.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



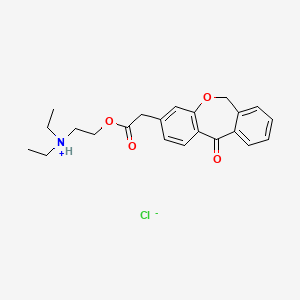

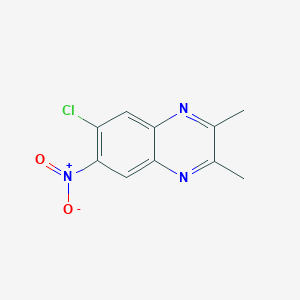
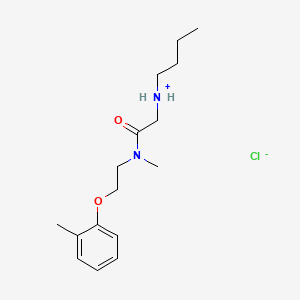

![(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid](/img/structure/B13779123.png)
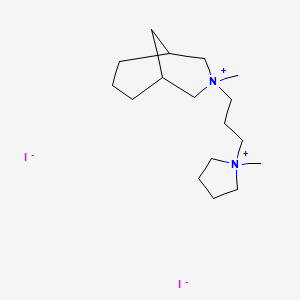
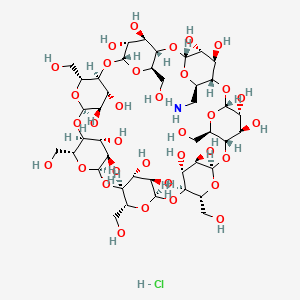
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)


